2-Hydroxy-3-(3-phenylpropyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

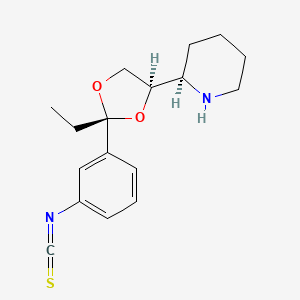

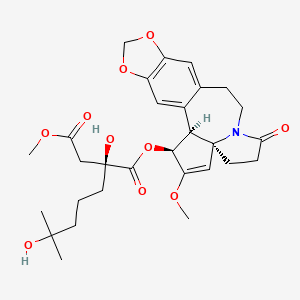

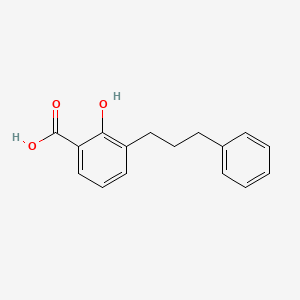

2-Hydroxy-3-(3-phenylpropyl)benzoic acid is a chemical compound that contains a total of 36 bonds: 20 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 aromatic hydroxyl . It is an analog of the general anesthetic compound, propofol .

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-3-(3-phenylpropyl)benzoic acid includes 20 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 aromatic hydroxyl .科学的研究の応用

Chemical Synthesis and Pharmaceutical Applications : This compound is used as a starting material for the synthesis of 3-phenyl-2-naphthols and naphthoquinones, which have applications in the development of novel pharmaceuticals (Martínez et al., 2005).

Biosynthesis Pathways : It serves as an intermediate in the biosynthesis of benzoic and salicylic acids, crucial for the metabolic pathways in plants (Jarvis et al., 2000).

Biological Activity in Marine-Derived Fungi : Phenyl ether derivatives isolated from marine-derived fungi, which include structural analogues of this compound, show significant antioxidant activity (Xu et al., 2017).

Antibacterial Properties : Certain derivatives of 3-hydroxy benzoic acid, structurally related to this compound, exhibit promising antibacterial activity, which can be leveraged in the development of new antibiotics (Satpute et al., 2018).

Metabolism and Biodegradation : This compound is involved in the metabolic degradation pathways of complex organic compounds, like biphenyl, by microorganisms such as Pseudomonas putida (Catelani et al., 1973).

Natural Product Synthesis : It is a precursor or intermediate in the synthesis of natural phenolic compounds, which have various applications in pharmacology and biochemistry (Bader et al., 2011).

Electrochemical Applications : The electrochemical properties of derivatives of hydroxy benzoic acids, including this compound, are studied for applications in analytical chemistry, particularly in the study of oxidation and reduction processes (Mandić et al., 2004).

Drug Metabolism Studies : The compound has been used in research to understand drug metabolism and the formation of metabolites in biological systems (Horie & Baba, 1979).

Safety and Hazards

特性

IUPAC Name |

2-hydroxy-3-(3-phenylpropyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-15-13(10-5-11-14(15)16(18)19)9-4-8-12-6-2-1-3-7-12/h1-3,5-7,10-11,17H,4,8-9H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTXPMBNBZLRET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC2=C(C(=CC=C2)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-3-(3-phenylpropyl)benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。